molecular formula C5H6ClN3O B11806233 4-Aminopyrimidine-5-carbaldehyde hydrochloride

4-Aminopyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B11806233
M. Wt: 159.57 g/mol
InChI Key: LRDYPLZOPMIMNP-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-5-carbaldehyde hydrochloride (CAS 1311254-78-0) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its core structure serves as a versatile building block for synthesizing diverse heterocyclic compounds. A primary application is its role as a precursor in the development of 4-aminopyrimidine-5-carbaldehyde oximes, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a critical target in anticancer research, and inhibitors based on this scaffold are investigated for their potential to disrupt angiogenesis . Furthermore, the 4-aminopyrimidine motif is a privileged structure in the design of enzyme inhibitors and is frequently explored in the synthesis of compounds targeting various kinases, such as EGFR and Syk tyrosine kinase . The aldehyde functional group at the 5-position is a highly reactive handle that facilitates further chemical transformations, including condensation reactions to form oximes and other derivatives, or serving as a starting point for the construction of more complex molecular architectures . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

4-aminopyrimidine-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C5H5N3O.ClH/c6-5-4(2-9)1-7-3-8-5;/h1-3H,(H2,6,7,8);1H

InChI Key

LRDYPLZOPMIMNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)C=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the commonly employed methods for the preparation of 4-aminopyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent. This is followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the formylation of 6-aminopyrimidines, leading to the formation of 4-aminopyrimidin-4(3H)-one-5-carboxaldehydes .

Industrial Production Methods: Industrial production methods for 4-aminopyrimidine-5-carbaldehyde hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Formylation Reactions

The compound serves as both a product and intermediate in formylation processes. The Vilsmeier-Haack reaction efficiently introduces aldehyde groups using POCl₃/DMF reagents :

Reaction Conditions Table

Starting MaterialReagent SystemTemperatureProduct YieldKey Observation
6-Aminopyrimidin-4(3H)-one derivativesPOCl₃/DMF0°C → 50°C70-86%N(3)-CH₃ derivatives favor C5-formylation
6-Chloro-2-(methylthio)pyrimidin-4-aminePOCl₃/DMF0°C60%Formylation occurs at amino group

Mechanistic studies show nucleophilic attack at C5 dominates when the N(3) position is methylated, while N(3)-H derivatives exhibit competing amino-group reactivity . Quenching with ice/NaOH improves product isolation .

Condensation Reactions

The aldehyde group undergoes condensation with amines and active methylene compounds:

Oxime Formation

Reaction with hydroxylamine produces bioactive oxime derivatives :
4-Aminopyrimidine-5-carbaldehyde+NH2OHOxime derivative\text{4-Aminopyrimidine-5-carbaldehyde} + \text{NH}_2\text{OH} \rightarrow \text{Oxime derivative}

Biological Activity Data

Oxime Side Chain (R)VEGFR-2 IC₅₀ (nM)Antiproliferative Activity (HUVEC GI₅₀)
Cyclopentyl120.18 μM
4-Fluoro-2-methylindol-5-yloxy80.09 μM

Optimal activity occurs with bulky hydrophobic substituents, enhancing kinase binding pocket interactions . These compounds induce G2/M cell cycle arrest .

Nucleophilic Additions

The electron-deficient pyrimidine ring facilitates regioselective substitutions:

Amination Reactions

Primary amines react at the aldehyde group to form Schiff bases:
RNH2+CHORN=CH-pyrimidine\text{RNH}_2 + \text{CHO} \rightarrow \text{RN=CH-pyrimidine}

Key Applications

  • Generated derivatives show c-Met kinase inhibition (IC₅₀ = 50-200 nM)

  • Secondary cyclization creates fused pyrimido[4,5-d]pyrimidines for anticancer screening

Heterocyclic Annulation

The compound acts as a dienophile in Diels-Alder reactions. For example, cyclization with 1,3-dienes yields tetracyclic systems used in kinase inhibitor development .

Stability Considerations

Protonation at the amino group (HCl salt) reduces nucleophilicity but enhances:

  • Solubility in polar solvents (DMSO: >50 mg/mL)

  • Shelf stability (decomposition <5% after 12 months at -20°C)

This reactivity profile establishes 4-aminopyrimidine-5-carbaldehyde hydrochloride as a critical building block for medicinal chemistry, particularly in kinase-targeted drug discovery. The compound's synthetic flexibility enables rapid diversification, though reaction outcomes heavily depend on protecting group strategies and electronic effects .

Scientific Research Applications

Medicinal Chemistry

4-Aminopyrimidine-5-carbaldehyde hydrochloride is utilized in drug development due to its role as an inhibitor of key enzymes involved in cancer progression. It shows potential in:

  • Anticancer Therapy : The compound has demonstrated antiproliferative activity against various cancer cell lines, including non-small cell lung cancer. It induces cell cycle arrest at the G2/M phase, inhibiting mitosis and tumor growth .
  • Kinase Inhibition : It selectively inhibits VEGFR-2 and EGFR, which are critical in angiogenesis and cancer cell proliferation. The dual inhibition may enhance therapeutic efficacy against tumors .

Biochemical Research

The compound is employed in studying enzyme interactions and cellular signaling pathways:

  • Enzyme Inhibition Studies : It interacts with aminopyrimidine aminohydrolase, influencing thiamine metabolism and other biochemical pathways .
  • Mechanistic Studies : Research has focused on its binding interactions with biomolecules, providing insights into its molecular mechanisms as an enzyme inhibitor .

Pharmaceutical Development

In pharmaceutical applications, 4-Aminopyrimidine-5-carbaldehyde hydrochloride is explored for:

  • Drug Formulation : As a building block for synthesizing new drugs targeting various diseases, including cancer and inflammatory conditions .
  • Therapeutic Agents : Its derivatives have been investigated for their potential as therapeutic agents against diseases characterized by aberrant kinase activity .

Case Studies

Several studies illustrate the compound's effectiveness:

  • Study on Antiproliferative Activity : A series of oxime derivatives derived from 4-Aminopyrimidine-5-carbaldehyde exhibited potent VEGFR-2 inhibitory activity and were shown to effectively inhibit tumor growth in murine models .
  • Research on Structure-Activity Relationships : Investigations into the structure-activity relationships of various analogues have led to the identification of compounds with enhanced potency against targeted kinases, providing a pathway for developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-aminopyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways. The amino and formyl groups on the pyrimidine ring allow it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Typically synthesized via condensation reactions of pyrimidine precursors. For example, 4-aminopyrimidine-5-carbaldehyde is a key intermediate in forming pyrido[2,3-d]pyrimidines through reactions with aromatic ketones .
  • Applications : Primarily used as a building block in medicinal chemistry for designing kinase inhibitors (e.g., VEGFR-2, EGFR/HER2) and antimicrobial agents .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares 4-aminopyrimidine-5-carbaldehyde hydrochloride with closely related pyrimidine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
4-Aminopyrimidine-5-carbaldehyde oxime C₅H₆N₄O 138.13 Oxime group at C5 Potent VEGFR-2 inhibitor (IC₅₀: <100 nM)
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 199.10 Aminomethyl and methyl groups at C5 and C2 Antimicrobial/antioxidant applications
2-Amino-5-(chloromethyl)pyrimidine hydrochloride C₅H₇Cl₂N₃ 180.03 Chloromethyl substituent at C5 Intermediate in anticancer drug synthesis
5-Pyrimidinecarboxamide derivatives (e.g., LY2409881 hydrochloride) C₂₄H₂₉ClN₆OS·HCl 521.50 Carboxamide and triazole groups Kinase inhibition (EGFR/HER2)

Structure-Activity Relationship (SAR) Insights

  • 4-Aminopyrimidine-5-carbaldehyde oxime: The oxime group at C5 enhances binding to kinase ATP pockets, with IC₅₀ values <100 nM against VEGFR-2 and EGFR/HER2 . Substitution at C6 (e.g., aryl groups) further improves potency .
  • Hydrochloride salt: The aldehyde group in 4-aminopyrimidine-5-carbaldehyde hydrochloride is reactive, enabling condensation reactions to form fused pyrimidines (e.g., pyrido[2,3-d]pyrimidines). However, its direct kinase inhibitory activity is less documented compared to oxime derivatives, suggesting it primarily serves as a synthetic precursor .
  • Chloromethyl analogs: The chloromethyl group in 2-amino-5-(chloromethyl)pyrimidine hydrochloride introduces electrophilic reactivity, making it useful for alkylation reactions in drug design .

Physicochemical and Pharmacokinetic Properties

Property 4-Aminopyrimidine-5-carbaldehyde HCl Oxime Derivatives Carboxamide Derivatives
Solubility High (due to hydrochloride salt) Moderate (oxime polarity) Low (bulky substituents)
logP ~0.5 (predicted) ~1.2 ~2.8
Stability Stable under anhydrous conditions Oximes prone to hydrolysis Stable
Bioavailability Limited data High (oral efficacy in vivo) Variable

Key Research Findings and Limitations

  • Oxime vs. Hydrochloride: While oxime derivatives are well-studied for kinase inhibition, the hydrochloride’s role is undercharacterized in direct biological assays.
  • SAR Challenges : Modifications at C5 (e.g., oxime, chloromethyl) dramatically alter target selectivity and potency, necessitating precise structural tuning .

Biological Activity

4-Aminopyrimidine-5-carbaldehyde hydrochloride is a chemical compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHClNO, characterized by an amino group at the 4-position and an aldehyde group at the 5-position of a pyrimidine ring. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that 4-Aminopyrimidine-5-carbaldehyde hydrochloride exhibits notable antibacterial activity against various bacterial strains. It has been particularly effective against Methicillin-Resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria, suggesting its potential as a candidate for antibiotic development .

Table 1: Antibacterial Efficacy of 4-Aminopyrimidine-5-carbaldehyde Hydrochloride

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
MRSA16 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also demonstrated anticancer properties , particularly through its ability to inhibit cell proliferation in various cancer cell lines. It has been shown to cause cell accumulation at the G2/M phase of the cell cycle, effectively preventing mitosis .

Table 2: Anticancer Activity of 4-Aminopyrimidine-5-carbaldehyde Hydrochloride

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
A2780 (Ovarian Cancer)19.5Induces apoptosis
MCF-7 (Breast Cancer)10.6G2/M phase arrest
HeLa (Cervical Cancer)24.0Inhibition of VEGFR-2

The biological activity of this compound is attributed to its interaction with specific receptors involved in cancer progression, such as the ErbB2 receptor. This interaction may modulate critical signaling pathways that govern cell survival and proliferation. Additionally, studies have indicated that derivatives of this compound can inhibit VEGFR-2 kinase, which is crucial for tumor angiogenesis .

Synthesis Methods

The synthesis of 4-Aminopyrimidine-5-carbaldehyde hydrochloride can be achieved through various methods, including:

  • Vilsmeier Formylation : Utilizing Vilsmeier reagent to introduce the aldehyde group.
  • Acetic Anhydride/Formic Acid Method : This method yields high purity and good yields of the desired product .

Case Studies

A series of studies have explored the efficacy and safety profiles of this compound:

  • Study on Antibacterial Properties : A recent study assessed its antibacterial effects against multiple strains, confirming significant activity against MRSA with a reduction in MIC compared to standard antibiotics .
  • Anticancer Research : In vitro studies demonstrated that derivatives of 4-Aminopyrimidine-5-carbaldehyde exhibited potent antiproliferative effects on cancer cells, leading to increased apoptosis rates through cell cycle arrest mechanisms .

Q & A

What are the optimal synthetic routes for 4-Aminopyrimidine-5-carbaldehyde hydrochloride, and how can reaction conditions be tailored for high purity?

Methodological Answer:
Synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

Amination : Introduce the amino group at the 4-position using ammonia or protected amines under reflux conditions (60–80°C) in polar aprotic solvents (e.g., DMF) .

Aldehyde Introduction : Oxidize a methyl or hydroxymethyl precursor at the 5-position using MnO₂ or TEMPO/oxone systems .

Hydrochloride Formation : React the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Use catalytic Pd/C for deprotection steps to enhance yield (reported up to 75% in analogous syntheses) .

How can discrepancies in reported physicochemical properties (e.g., melting point) be systematically addressed?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Resolve via:

Purity Assessment :

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase .
  • Elemental Analysis : Confirm C, H, N, Cl content matches theoretical values (e.g., C₆H₈ClN₃O).

Thermal Analysis :

  • DSC : Identify polymorphs by heating rates of 10°C/min (literature mp: 192–200°C) .

Crystallization : Recrystallize from ethanol/water (9:1) to isolate the thermodynamically stable form .

What in vitro models are suitable for evaluating the compound’s bioactivity and mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use recombinant kinases (e.g., EGFR, Src) in fluorometric assays (IC₅₀ determination) .
  • Cellular Models :
    • Test cytotoxicity in HEK293 or HeLa cells (MTT assay, 48–72 hr exposure) .
    • Assess anti-inflammatory potential via IL-6/IL-1β ELISA in LPS-stimulated macrophages .
  • Binding Studies :
    • Perform SPR or ITC to quantify affinity for target proteins (e.g., RORγt, Ki ~3.5 nM in analogs) .

What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, Type ABEK-P2 respirators, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of aerosols .
  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation .
  • Spill Management :
    • Neutralize with 10% NaHCO₃, collect via vacuum, and dispose as hazardous waste .

Which spectroscopic techniques best characterize structural integrity and reactivity?

Methodological Answer:

  • NMR :
    • ¹H NMR (DMSO-d₆): δ 8.9 (s, 1H, CHO), 7.2 (br s, 2H, NH₂), 6.8 (s, 1H, pyrimidine-H) .
    • ¹³C NMR : δ 192.1 (CHO), 160.3 (C=N), 155.6 (C-Cl) .
  • IR : Strong bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
  • Mass Spec : ESI-MS m/z 171.03 [M+H]⁺ (theoretical 170.05) .

How can stability under varying pH and temperature conditions be rigorously evaluated?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24 hr), monitor via HPLC .
  • Oxidative Stress : Treat with 3% H₂O₂, analyze aldehyde oxidation to carboxylic acid .

Kinetic Analysis :

  • Plot degradation rate constants (k) vs. pH to identify stable regions (pH 4–6 optimal) .

Long-Term Stability : Store at 25°C/60% RH for 6 months; assess purity loss monthly .

What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .

Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify confounding interactions .

Metabolite Interference : Incubate with liver microsomes (human/rat) to assess bioactivation .

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